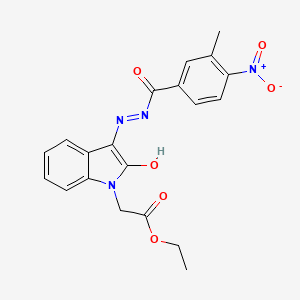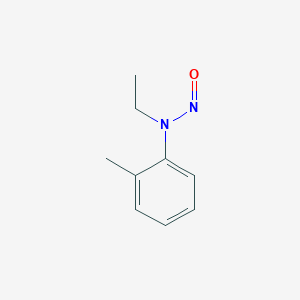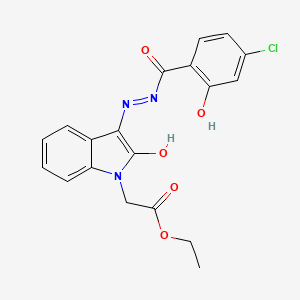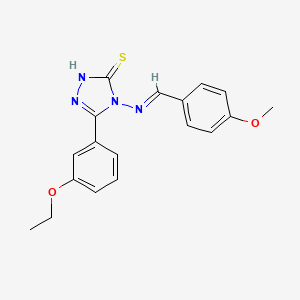![molecular formula C11H11N3O B12012288 2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)
2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound with the molecular formula C11H11N3O It is a hydrazide derivative, characterized by the presence of a cyano group and a methyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the reaction of cyanoacetohydrazide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted hydrazides and other derivatives.
Aplicaciones Científicas De Investigación
2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The cyano group and hydrazide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide: Similar structure with a methoxy group instead of a methyl group.
N’-[(E)-(1,4-dioxido-2-quinoxalinyl)methylidene]acetohydrazide: Contains a quinoxaline moiety.
N’-[(E)-(2-benzyl-4-chlorophenyl)imino]methylacetohydrazide: Features a benzyl and chlorophenyl group.
Uniqueness
2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both cyano and hydrazide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-cyano-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)8-13-14-11(15)6-7-12/h2-5,8H,6H2,1H3,(H,14,15)/b13-8+ |
Clave InChI |
ZDCHUOMTRAOGPT-MDWZMJQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)CC#N |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12012216.png)
![4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12012223.png)

![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12012238.png)


![N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B12012251.png)

![5-(3-isopropoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12012259.png)


![(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012282.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)
